ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Description
Ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.9 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the piperazine moiety and the chlorophenyl group enhances its pharmacological profile. The molecular formula is C19H22ClN3O2, with a molecular weight of approximately 363.85 g/mol.
1. Antibacterial Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | Staphylococcus aureus | 3.12 | |
Compound B | Escherichia coli | 12.5 | |
Ethyl derivative | Mycobacterium tuberculosis | 5 |
These findings indicate that modifications in the structure can lead to enhanced antibacterial activity.
2. Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that similar piperazine and pyrrole derivatives can inhibit cancer cell proliferation:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | FaDu (hypopharyngeal tumor) | 10 | Apoptosis induction through M3 receptor activation |
Study B | Various cancer lines | <20 | Inhibition of cell cycle progression |
The presence of the piperazine ring is crucial for binding to specific receptors involved in cancer pathways, enhancing the compound's efficacy against tumors.
Case Study 1: Dopamine D4 Receptor Affinity
A related compound featuring a similar piperazine structure demonstrated high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM. This suggests that this compound may also interact favorably with dopaminergic pathways, potentially influencing neuropharmacological outcomes .
Case Study 2: Antituberculosis Activity
In a study focusing on antituberculosis agents, derivatives based on pyrrole structures were found to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis with an MIC of 5 µM. This positions similar compounds as viable candidates for further development in tuberculosis treatment .
Properties
Molecular Formula |
C20H24ClN3O3 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H24ClN3O3/c1-4-27-20(26)18-13(2)17(14(3)22-18)19(25)24-10-8-23(9-11-24)16-7-5-6-15(21)12-16/h5-7,12,22H,4,8-11H2,1-3H3 |
InChI Key |
YUPVPULFYFVWFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.